diethyl 5-{[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate
CAS No.:
Cat. No.: VC8836270
Molecular Formula: C23H27NO5S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27NO5S |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | diethyl 3-methyl-5-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]thiophene-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C23H27NO5S/c1-6-28-22(26)19-15(5)20(23(27)29-7-2)30-21(19)24-18(25)13-10-16-8-11-17(12-9-16)14(3)4/h8-14H,6-7H2,1-5H3,(H,24,25)/b13-10+ |
| Standard InChI Key | TXJJABLJVCWAQY-JLHYYAGUSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Introduction
Diethyl 5-{[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a specific chemical structure that includes a thiophene ring, an amino group, and a propenoyl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Synthesis and Preparation
The synthesis of diethyl 5-{[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. These may include the formation of the thiophene ring, introduction of the methyl and ethyl ester groups, and attachment of the propenoyl moiety to the amino group. Specific synthesis protocols are not detailed in the available literature, but general methods for similar compounds involve reactions such as condensation and amidation.
Biological Activity and Applications
While specific biological activities of diethyl 5-{[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of an amino group and a propenoyl moiety could enhance these properties or confer new biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume